Ethyl 2-cyano-2-ethylbutanoate
CAS No.: 1619-56-3
Cat. No.: VC2311657
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1619-56-3 |
---|---|
Molecular Formula | C9H15NO2 |
Molecular Weight | 169.22 g/mol |
IUPAC Name | ethyl 2-cyano-2-ethylbutanoate |
Standard InChI | InChI=1S/C9H15NO2/c1-4-9(5-2,7-10)8(11)12-6-3/h4-6H2,1-3H3 |
Standard InChI Key | MYPRYLUIKAKSET-UHFFFAOYSA-N |
SMILES | CCC(CC)(C#N)C(=O)OCC |
Canonical SMILES | CCC(CC)(C#N)C(=O)OCC |
Boiling Point | 214.5 °C |
Introduction
Chemical Structure and Properties
Ethyl 2-cyano-2-ethylbutanoate (CAS: 1619-56-3) is an organic compound with the molecular formula C9H15NO2. This compound contains two key functional groups: a cyano group (-C≡N) and an ester moiety (-COO-), attached to a quaternary carbon center. The compound typically exists as a colorless liquid at room temperature and exhibits distinctive chemical reactivity that facilitates various synthetic applications.
Physical and Chemical Properties
The physical and chemical properties of ethyl 2-cyano-2-ethylbutanoate are summarized in the following table:
Property | Value |
---|---|
IUPAC Name | Ethyl 2-cyano-2-ethylbutanoate |
Molecular Formula | C9H15NO2 |
Molecular Weight | 169.22 g/mol |
CAS Number | 1619-56-3 |
InChI | InChI=1S/C9H15NO2/c1-4-9(5-2,7-10)8(11)12-6-3/h4-6H2,1-3H3 |
InChI Key | MYPRYLUIKAKSET-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC)(C#N)C(=O)OCC |
Physical State | Colorless liquid at room temperature |
The structural arrangement of ethyl 2-cyano-2-ethylbutanoate includes a branched carbon skeleton with an ethyl substituent, providing a unique reactivity profile compared to similar linear compounds.
Synthesis Methods
Laboratory Synthetic Routes
Ethyl 2-cyano-2-ethylbutanoate can be synthesized through several methods in laboratory settings. One common approach involves the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. This reaction typically proceeds under reflux conditions, followed by purification through distillation or recrystallization to obtain the pure compound.
The general reaction scheme involves:
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Base-catalyzed condensation
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Alkylation of the intermediate
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Purification steps to isolate the target compound
Industrial Production Methods
In industrial settings, the production of ethyl 2-cyano-2-ethylbutanoate follows similar synthetic principles but employs continuous flow reactors to enhance efficiency and yield. Automated systems ensure precise control over reaction conditions, leading to high-purity products suitable for commercial applications. The industrial process often implements rigorous quality control measures to maintain consistent product specifications.
Optimization Parameters
To maximize yield and purity during synthesis, several parameters can be optimized:
Parameter | Optimal Range | Effect on Synthesis |
---|---|---|
Temperature | 60-100°C | Higher temperatures increase reaction rates but may lead to side products |
Catalyst Type | Lewis acids (e.g., ZnCl2) | Enhances reaction efficiency and selectivity |
Solvent Selection | Polar aprotic solvents (DMF, DMSO) | Facilitates nucleophilic reactions |
Reaction Time | 3-8 hours | Dependent on temperature and catalyst concentration |
Base Strength | Moderate to strong | Affects deprotonation efficiency and subsequent reactions |
Chemical Reactivity
Ethyl 2-cyano-2-ethylbutanoate demonstrates diverse chemical reactivity, participating in various transformation reactions that make it valuable as a synthetic intermediate.
Hydrolysis Reactions
In the presence of acidic or basic conditions, ethyl 2-cyano-2-ethylbutanoate undergoes hydrolysis to form ethyl 2-ethylbutanoate and cyanoacetic acid. This reaction is particularly important in the preparation of carboxylic acid derivatives.
The hydrolysis reaction typically requires:
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Aqueous acidic or basic conditions
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Moderate heating (typically 40-60°C)
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Reaction monitoring to prevent over-hydrolysis
Reduction Processes
Ethyl 2-cyano-2-ethylbutanoate can be reduced to form ethyl 2-amino-2-ethylbutanoate using appropriate reducing agents like lithium aluminum hydride. This transformation converts the cyano group to a primary amine, opening avenues for further functionalization.
Reduction conditions typically include:
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Lithium aluminum hydride or similar reducing agents
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Anhydrous reaction conditions
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Dry ether as solvent
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Careful temperature control
Nucleophilic Substitution
Applications in Organic Synthesis
Precursor for Substituted Malonates
Ethyl 2-cyano-2-ethylbutanoate serves as an important precursor in the synthesis of substituted malonates, which are crucial intermediates in organic synthesis. These intermediates facilitate the creation of diverse chemical entities used in pharmaceuticals and agrochemicals.
The compound's bifunctional nature (cyano and ester groups) enables sequential transformations to build molecular complexity. The quaternary carbon center provides a rigid structural framework that can be further elaborated through selective functional group transformations.
Material Science Applications
The compound's unique branching structure enhances its performance in adhesive applications, providing improved flexibility and bonding strength compared to linear analogs like ethyl cyanoacetate. Its reactivity allows for the development of new materials with specific properties tailored for industrial applications.
Current applications in material science include:
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Component in high-performance adhesives
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Building block for specialized polymers
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Intermediate in the synthesis of surface-active agents
Medicinal Chemistry Applications
Anticancer Agent Development
Studies have investigated the use of ethyl 2-cyano-2-ethylbutanoate as a starting material for synthesizing novel anticancer agents. The compound has been subjected to various transformations, leading to derivatives that showed promising activity against cancer cell lines in preliminary screening.
Adhesive Development Research
Research focused on modifying ethyl 2-cyano-2-ethylbutanoate to improve adhesive properties has demonstrated that the branched structure contributes to enhanced adhesion and flexibility, making it suitable for use in high-performance adhesives.
Biological Activity
Structure-Activity Relationships
Activity/Property | Description |
---|---|
Enzyme Interaction | Potential to interact with metabolic enzymes; limited studies available |
Synthesis Applications | Used as a precursor for synthesizing biologically active compounds |
Medicinal Chemistry Potential | Investigated for developing new pharmaceuticals; further research needed |
Chemical Reactivity | Undergoes transformations that may yield biologically active derivatives |
Mechanistic Considerations
The mechanism of action of ethyl 2-cyano-2-ethylbutanoate involves its interaction with various molecular targets. In hydrolysis reactions, it acts as a substrate for esterases, leading to the formation of corresponding acids and alcohols. In reduction reactions, it undergoes electron transfer processes facilitated by reducing agents.
Comparison with Similar Compounds
Ethyl 2-cyano-2-ethylbutanoate can be compared with structurally related compounds to understand its unique properties and applications:
Compound | Structural Difference | Reactivity Comparison | Application Differences |
---|---|---|---|
Ethyl cyanoacetate | Lacks the ethyl groups on the alpha carbon | Higher reactivity due to reduced steric hindrance | More commonly used in base-catalyzed condensations |
Methyl 2-cyano-2-ethylbutanoate | Contains a methyl ester instead of ethyl ester | Similar reactivity profile with subtle differences in hydrolysis rates | Similar applications with minor differences in physical properties |
Ethyl 2-cyano-3-phenylpropanoate | Contains a phenyl group | More complex reactivity due to aromatic interactions | Used in specialty syntheses requiring aromatic functionality |
This comparative analysis highlights the specific advantages of ethyl 2-cyano-2-ethylbutanoate in certain applications, particularly where the branched structure provides beneficial properties.
Current Research Directions
Mechanistic Studies
Current investigations focus on understanding the specific pathways through which ethyl 2-cyano-2-ethylbutanoate interacts with biological systems. These studies aim to elucidate structure-activity relationships that could inform future applications in medicinal chemistry and materials science.
Synthetic Methodology Development
Research efforts are directed toward developing more efficient and environmentally friendly methods for synthesizing ethyl 2-cyano-2-ethylbutanoate and its derivatives. These include:
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Catalytic approaches to improve reaction efficiency
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Green chemistry methodologies to reduce environmental impact
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Flow chemistry applications for continuous production
Toxicological Assessments
Investigative studies are examining potential adverse effects associated with the use of ethyl 2-cyano-2-ethylbutanoate in pharmaceuticals or industrial applications. These assessments are crucial for determining safety profiles and regulatory compliance for various applications.
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